molecular formula C16H12N4O4 B14217428 4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide CAS No. 634199-37-4

4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide

Cat. No.: B14217428
CAS No.: 634199-37-4
M. Wt: 324.29 g/mol
InChI Key: AIEKHJNCWMNMTD-UHFFFAOYSA-N
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Description

4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrophenyl group, a pyrazole ring, and a benzamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with benzoyl chloride to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological molecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide can be compared with other similar compounds such as:

    4-Nitrophenylhydrazine: A precursor in the synthesis of the target compound.

    Benzamide derivatives: Compounds with similar benzamide moieties but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

634199-37-4

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

4-[5-(4-nitrophenyl)-3-oxo-1H-pyrazol-2-yl]benzamide

InChI

InChI=1S/C16H12N4O4/c17-16(22)11-3-5-12(6-4-11)19-15(21)9-14(18-19)10-1-7-13(8-2-10)20(23)24/h1-9,18H,(H2,17,22)

InChI Key

AIEKHJNCWMNMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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